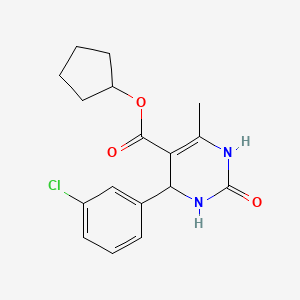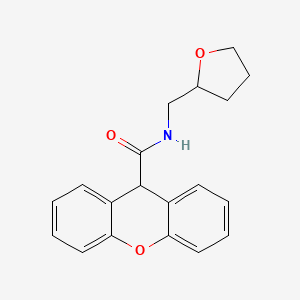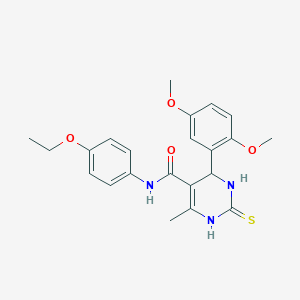![molecular formula C20H14IN3O2 B5143242 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as PAP-1 and is a potent and selective inhibitor of the protein tyrosine phosphatase, PTP1B.
Mécanisme D'action
The mechanism of action of 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione involves its selective inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and improved glucose uptake. This makes it a potential candidate for the treatment of type 2 diabetes and obesity. Additionally, its anti-tumor properties are attributed to its ability to inhibit the growth and survival of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione are primarily related to its inhibitory effect on PTP1B. Its inhibition leads to increased insulin sensitivity and improved glucose uptake, which can help in the management of type 2 diabetes and obesity. Additionally, its anti-tumor properties are attributed to its ability to inhibit the growth and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione in lab experiments is its potent inhibitory effect on PTP1B. This makes it a valuable tool for studying the role of PTP1B in various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione. One direction is to further investigate its potential as a treatment for type 2 diabetes and obesity. Another direction is to explore its anti-tumor properties and its potential use in cancer research. Additionally, there is a need for further studies to optimize the synthesis method and improve the solubility of the compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione involves the condensation reaction between 4-iodobenzaldehyde and 3-phenyl-2,4-thiazolidinedione in the presence of a base. The resulting product is then subjected to a cyclization reaction to form the imidazolidinedione ring. The final product is obtained through purification by recrystallization.
Applications De Recherche Scientifique
5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to have a potent inhibitory effect on PTP1B, which is a negative regulator of insulin signaling. This makes it a potential candidate for the treatment of type 2 diabetes and obesity. Additionally, it has been shown to have anti-tumor properties and has been studied for its potential use in cancer research.
Propriétés
IUPAC Name |
(5E)-5-[[1-(4-iodophenyl)pyrrol-2-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3O2/c21-14-8-10-15(11-9-14)23-12-4-7-17(23)13-18-19(25)24(20(26)22-18)16-5-2-1-3-6-16/h1-13H,(H,22,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDRMOQOPOITD-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)I)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)I)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)

![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)
![N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5143188.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)
![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)

![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)



![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)